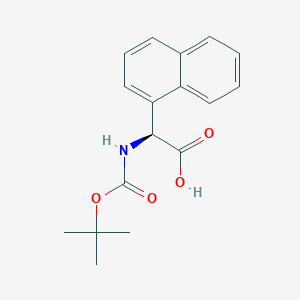

N-Boc-(S)-naphthyl glycine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBQDQOOFCWHTR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146621-93-4 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146621-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic Acid: Properties, Synthesis, and Applications

Abstract

(S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid, a non-proteinogenic α-aryl glycine derivative, is a specialized building block in medicinal chemistry and peptide science. Its defining feature is the Cα-disubstitution with a bulky, aromatic naphthyl group, which imparts severe conformational constraints on the peptide backbone. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed methodology for its stereoselective synthesis, and an in-depth discussion of its application in the design of structurally defined peptides and peptidomimetics. Protocols for its handling and incorporation into peptide chains are also detailed, providing researchers, scientists, and drug development professionals with a practical resource for leveraging this unique molecule.

Introduction and Structural Significance

(S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid, hereafter referred to as Boc-(S)-1-Naphthylglycine, belongs to the class of Cα,α-disubstituted amino acids. Unlike its more common analogue, N-Boc-L-naphthylalanine, which features a flexible methylene spacer between the α-carbon and the aromatic ring, Boc-(S)-1-Naphthylglycine possesses a direct linkage. This structural distinction is paramount; it eliminates a rotatable bond and places the sterically demanding naphthyl group directly on the peptide backbone.

The consequence of this architecture is a profound restriction of the available conformational space, defined by the Ramachandran angles (φ, ψ). While typical amino acid residues can adopt a wide range of conformations leading to flexible peptides, the incorporation of α-aryl glycines forces the peptide chain into well-defined secondary structures, such as β-turns or helical folds.[1][2] This ability to pre-organize a peptide's structure is a powerful tool in rational drug design, enabling the creation of molecules with enhanced receptor affinity, metabolic stability, and cell permeability. The tert-butoxycarbonyl (Boc) group serves as a standard, acid-labile protecting group for the α-amino function, making the compound fully compatible with common peptide synthesis strategies.[3]

Physicochemical and Spectroscopic Properties

Accurate characterization of Boc-(S)-1-Naphthylglycine is critical for its effective use. The primary physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Boc-(S)-1-Naphthylglycine

| Property | Value | Source |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid | [4] |

| Synonyms | N-Boc-(S)-naphthyl glycine; Boc-(S)-2-(1-Naphthyl)glycine | [4] |

| CAS Number | 146621-93-4 | [4] |

| Molecular Formula | C₁₇H₁₉NO₄ | [4] |

| Molecular Weight | 301.34 g/mol | [4] |

| Appearance | White to off-white solid (Expected) | - |

| Melting Point | Not publicly reported. Must be determined experimentally. | [5] |

| Optical Rotation [α] | Not publicly reported. Must be determined experimentally. | [5] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DCM, Ethyl Acetate) | - |

Spectroscopic Profile (Predicted)

While experimental spectra should be acquired for batch-specific validation, the expected NMR signals provide a clear fingerprint for structural confirmation.

-

¹H NMR (in CDCl₃, ~400 MHz):

-

δ ~8.0-7.4 ppm: A complex multiplet pattern corresponding to the 7 aromatic protons of the naphthalen-1-yl group.

-

δ ~5.8-6.0 ppm: A broad singlet or doublet for the Cα-H proton, coupled to the adjacent NH proton.

-

δ ~5.2-5.4 ppm: A broad singlet or doublet for the amide (NH) proton of the Boc group.

-

δ ~1.45 ppm: A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protecting group.

-

The carboxylic acid proton (COOH) may be observed as a very broad singlet or may not be visible depending on the solvent and concentration.

-

-

¹³C NMR (in CDCl₃, ~100 MHz):

-

δ ~173-176 ppm: Carboxylic acid carbonyl carbon (COOH).

-

δ ~155 ppm: Urethane carbonyl carbon of the Boc group (N-COO-tBu).

-

δ ~125-135 ppm: A series of signals for the 10 aromatic carbons of the naphthalene ring.

-

δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ ~55-58 ppm: The chiral α-carbon (Cα).

-

δ ~28.3 ppm: The three equivalent methyl carbons of the Boc group (-C(CH₃)₃).

-

Asymmetric Synthesis

The synthesis of enantiomerically pure Cα,α-disubstituted amino acids is a non-trivial challenge. Direct methods often yield racemic mixtures requiring difficult chiral resolution. A superior strategy is an asymmetric synthesis that establishes the desired stereocenter early and with high fidelity. The following workflow is based on the highly reliable Sharpless asymmetric aminohydroxylation, a powerful method for creating chiral amino alcohols, which are then oxidized to the target amino acid.[6]

Synthetic Workflow Overview

The synthesis proceeds in four main stages:

-

Olefin Synthesis: Formation of an α,β-unsaturated ester from 1-naphthaldehyde.

-

Asymmetric Aminohydroxylation: The key stereochemistry-defining step, installing the amino and hydroxyl groups across the double bond.

-

Boc Protection: Protection of the newly installed amino group.

-

Oxidation: Conversion of the intermediate alcohol to the final carboxylic acid.

Sources

- 1. Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptides from chiral C alpha,alpha-disubstituted glycines. Synthesis and characterization, conformational energy computations and solution conformational analysis of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] derivatives and model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C17H19NO4 | CID 13006201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. molbase.com [molbase.com]

An In-depth Technical Guide to N-Boc-(S)-naphthyl glycine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and peptide science, non-proteinogenic amino acids (NPAAs) have become indispensable tools for the rational design of novel therapeutics.[1][2] These unique building blocks offer the ability to introduce specific structural constraints, enhance metabolic stability, and modulate pharmacological activity.[1][2] Among these, N-Boc-(S)-naphthyl glycine, specifically (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(naphthalen-1-yl)acetic acid, stands out as a pivotal component in the synthesis of sophisticated peptidomimetics and bioactive molecules.

The incorporation of the bulky, aromatic naphthyl group onto the glycine scaffold introduces significant steric and electronic properties, which can be leveraged to probe the binding pockets of enzymes and receptors. The tert-butyloxycarbonyl (Boc) protecting group ensures its seamless integration into standard solid-phase or solution-phase peptide synthesis workflows.[] This guide provides a comprehensive technical overview of the stereochemistry, synthesis, characterization, and core applications of N-Boc-(S)-1-naphthylglycine, offering field-proven insights for its effective utilization in research and drug development.

Chemical Structure and Stereochemistry

A molecule's function is intrinsically linked to its three-dimensional architecture. For N-Boc-(S)-1-naphthylglycine, the precise arrangement of its constituent parts is critical to its utility.

1.1. Molecular Components

The structure can be deconstructed into three key functional domains:

-

The Naphthyl Group: A bicyclic aromatic system that imparts significant steric bulk and lipophilicity. This moiety is crucial for establishing van der Waals and π-π stacking interactions within protein binding sites.

-

The Glycine Backbone: The core amino acid structure, which is achiral in its native form. The attachment of the naphthyl group to the α-carbon creates a stereocenter.

-

The Boc Protecting Group: The tert-butyloxycarbonyl group is a widely used, acid-labile protecting group for the amine function.[][4] Its steric hindrance prevents unwanted side reactions during synthesis, and it can be removed under mild acidic conditions that typically do not affect other sensitive functional groups.[5]

1.2. The Critical (S)-Stereochemistry

The defining feature of this molecule is the chiral center at the α-carbon, designated as (S) according to the Cahn-Ingold-Prelog priority rules. Biological systems are exquisitely sensitive to stereochemistry; the specific spatial orientation of the naphthyl group, carboxyl group, and amine relative to the α-hydrogen dictates how the molecule interacts with chiral targets like enzymes and receptors. The (S)-enantiomer will present a different pharmacological profile compared to its (R)-enantiomer. Therefore, ensuring high enantiomeric purity is paramount in any application where biological activity is the goal.

Caption: Key functional components of N-Boc-(S)-1-naphthylglycine.

Synthesis and Purification

The reliable synthesis and rigorous purification of N-Boc-(S)-1-naphthylglycine are foundational to its use. While multiple synthetic routes exist, a common and effective strategy involves the protection of the commercially available (S)-1-naphthylglycine.

2.1. Rationale Behind the Synthetic Protocol

The chosen method is a standard Boc-protection reaction using di-tert-butyl dicarbonate (Boc₂O).[6]

-

Choice of Base (Sodium Bicarbonate): A mild inorganic base like NaHCO₃ is sufficient to deprotonate the amino group, rendering it nucleophilic enough to attack the Boc₂O electrophile. This avoids harsher bases that could lead to racemization or other side reactions.

-

Solvent System (THF/Water): A biphasic system of tetrahydrofuran (THF) and water is ideal. (S)-1-naphthylglycine has good solubility in the aqueous basic solution, while Boc₂O is soluble in the organic THF layer. This allows for efficient reaction at the interface.

-

Workup Procedure: The acidic workup with a mild acid (e.g., citric acid) serves two purposes: it protonates any unreacted amine and neutralizes the base. The subsequent extraction into an organic solvent (e.g., ethyl acetate) isolates the desired product, which is significantly more organic-soluble than the starting material.

Caption: General workflow for the synthesis and purification of the title compound.

2.2. Detailed Experimental Protocol: Boc Protection

This protocol is a self-validating system, with checkpoints to ensure reaction completion and purity.

-

Dissolution: Suspend (S)-2-amino-2-(naphthalen-1-yl)acetic acid (1.0 eq) in a 1:1 mixture of THF and water.

-

Basification: Add sodium bicarbonate (2.5 eq) to the suspension and stir until the amino acid is fully dissolved. The solution should be basic (pH > 8).

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of THF.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Quenching and Acidification: Once complete, concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove unreacted Boc₂O. Carefully acidify the aqueous layer to pH 3-4 with a 1M citric acid solution. A white precipitate of the product should form.

-

Extraction: Extract the product into ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel to yield the final product as a white solid.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

| Property | Identifier / Value | Source |

| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(naphthalen-1-yl)acetic acid | [7] |

| CAS Number | 146621-93-4 | [7][8] |

| Molecular Formula | C₁₇H₁₉NO₄ | [7][8] |

| Molecular Weight | 301.34 g/mol | [7][8] |

| Appearance | White to off-white solid | [9] |

| Predicted Boiling Point | 495.5 ± 38.0 °C | [8][10] |

| Predicted pKa | 3.51 ± 0.30 | [8] |

3.1. Spectroscopic and Analytical Data

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include a singlet at ~1.4 ppm (9H) for the Boc group's t-butyl protons, a doublet for the α-proton, and a series of multiplets in the aromatic region (7.5-8.5 ppm) corresponding to the naphthyl protons.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a clear molecular ion peak corresponding to [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 301.34.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (% ee). The compound is run on a chiral stationary phase, which will resolve the (S) and (R) enantiomers into two distinct peaks. A successful synthesis should yield a product with >99% ee, showing only a single major peak for the (S)-enantiomer.

-

Optical Rotation ([α]D): As a chiral molecule, N-Boc-(S)-1-naphthylglycine will rotate plane-polarized light. The specific rotation value is a key physical constant that helps confirm the enantiomeric form. For the related N-tosyl-(S)-1-naphthylglycine, a positive rotation was reported, while the D-form (equivalent to R) of N-Boc-naphthylglycine has a negative rotation of -147.7° (c 1, MeOH).

Applications in Research and Drug Development

The true value of N-Boc-(S)-1-naphthylglycine lies in its application as a strategic building block in the synthesis of complex molecules with therapeutic potential.

4.1. Peptidomimetics and Constrained Peptides

Native peptides often suffer from poor metabolic stability and low oral bioavailability, limiting their therapeutic use.[11] NPAAs like N-Boc-(S)-1-naphthylglycine are used to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[11][12] The bulky naphthyl side chain can:

-

Induce Specific Secondary Structures: Force a peptide backbone into a specific conformation (e.g., a turn or helix), which can be crucial for binding to a biological target.[13]

-

Increase Proteolytic Resistance: The unnatural side chain can sterically hinder the approach of proteases, enzymes that would normally degrade the peptide, thus increasing its half-life in vivo.[1][13]

-

Enhance Binding Affinity: The aromatic naphthyl group can engage in favorable interactions within a receptor's binding pocket, increasing the potency of the molecule.

4.2. Chiral Ligands and Asymmetric Synthesis

Arylglycines are an important class of non-proteinogenic amino acids present in many biologically active compounds. Naphthylglycine itself has been used as a chiral stationary phase for the separation of enantiomers by HPLC, highlighting its utility in the field of chiral recognition.

4.3. Probing Molecular Interactions

In drug discovery, understanding how a ligand binds to its target is critical. The well-defined and rigid structure of the naphthyl group makes it an excellent probe. By incorporating it into a series of analogue compounds, researchers can map out the steric and electronic requirements of a binding site, guiding the rational design of more potent and selective drug candidates.[][]

Conclusion

N-Boc-(S)-1-naphthylglycine is more than just a protected amino acid; it is a sophisticated chemical tool that empowers scientists to design and construct next-generation therapeutics. Its unique combination of a bulky aromatic side chain, a defined stereocenter, and a synthetically versatile protecting group makes it a high-value building block for creating molecules with enhanced stability, potency, and specificity. A thorough understanding of its structure, synthesis, and characterization, as detailed in this guide, is essential for unlocking its full potential in the demanding fields of medicinal chemistry and drug discovery.

References

-

A short and enantioselective synthesis of (S)-N-tosyl-l-naphthylglycine. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]

-

chiral 1, 2-diamino guests in chain replacement peptidomimetics: a new helical motif. University of New Orleans Theses and Dissertations. [Link]

-

This compound. PubChem. [Link]

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules. [Link]

-

Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

-

Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C17H19NO4 | CID 13006201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 146621-93-4 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound CAS#: 146621-93-4 [m.chemicalbook.com]

- 11. "CHIRAL 1, 2-DIAMINO GUESTS IN CHAIN REPLACEMENT PEPTIDOMIMETICS: A NEW" by Marlon D. Jones [uknowledge.uky.edu]

- 12. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Synthesis and purification of N-Boc-(S)-naphthyl glycine

An In-depth Technical Guide to the Synthesis and Purification of N-Boc-(S)-1-Naphthyl Glycine

Abstract

N-Boc-(S)-1-Naphthyl glycine is a valuable non-canonical amino acid derivative integral to the fields of medicinal chemistry and peptide synthesis. Its unique naphthyl side chain provides steric bulk and specific aromatic interactions, making it a key building block for designing peptidomimetics, enzyme inhibitors, and other therapeutic agents. This guide provides a comprehensive, field-proven framework for its synthesis and purification. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind the chosen methodologies, offering researchers a robust, self-validating protocol. It details a standard Boc-protection synthesis, a critical acid-base workup for initial purification, and a comparative analysis of definitive purification techniques, including crystallization and flash chromatography, to empower scientists with the knowledge to achieve high purity and yield.

Introduction: Strategic Importance in Synthesis

The tert-Butoxycarbonyl (Boc) Protecting Group: A Cornerstone of Peptide Chemistry

The tert-Butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[1] Its widespread use stems from a favorable balance of stability and liability. The Boc group is highly stable under a wide range of nucleophilic and basic conditions, yet it can be readily cleaved under mild acidic conditions (e.g., using trifluoroacetic acid, TFA).[2][3] This orthogonality allows for selective deprotection without compromising other acid-labile or base-stable functionalities within a complex molecule, a critical requirement in multi-step synthesis.[2]

N-Boc-(S)-1-Naphthyl Glycine: A Unique Building Block

N-Boc-(S)-1-Naphthyl glycine, with the systematic IUPAC name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid, is a chiral, non-proteinogenic amino acid derivative.[4] Its incorporation into peptide chains or small molecules can introduce significant conformational constraints and enhance binding affinity to biological targets through π-stacking interactions of the bulky naphthyl moiety. These properties are highly sought after in drug discovery for modulating protein-protein interactions or improving the pharmacokinetic profile of a lead compound.

The Synthetic Pathway: Boc-Protection via Schotten-Baumann Conditions

The most common and efficient method for preparing N-Boc protected amino acids is the reaction of the free amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution.

Causality of Reaction Conditions

-

The Base (e.g., NaOH, NaHCO₃): The primary role of the base is to deprotonate the amino group of (S)-1-naphthyl glycine. This enhances its nucleophilicity, enabling it to effectively attack one of the electrophilic carbonyl carbons of the Boc anhydride. A secondary role is to saponify any unreacted Boc anhydride and to keep the carboxylic acid group of both the starting material and the product in its deprotonated, water-soluble carboxylate salt form.

-

The Solvent System (e.g., Dioxane/Water, THF/Water): A biphasic or mixed solvent system is essential.[5] Water is required to dissolve the amino acid salt, while a water-miscible organic solvent like dioxane or tetrahydrofuran (THF) is needed to dissolve the relatively nonpolar Boc anhydride, ensuring the reactants are in the same phase to allow the reaction to proceed efficiently.[6]

-

The Reagent ((Boc)₂O): Di-tert-butyl dicarbonate is the ideal Boc-donating reagent due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during workup.[6]

General Reaction Workflow

The synthesis follows a clear and logical progression from starting materials to the isolated crude product, ready for final purification.

Caption: General workflow for the synthesis and isolation of crude product.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| (S)-2-Amino-2-(naphthalen-1-yl)acetic acid | 215.25 | 5.00 g | 23.23 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 1.02 g | 25.55 | 1.1 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 5.58 g | 25.55 | 1.1 |

| 1,4-Dioxane | - | 50 mL | - | - |

| Water (Deionized) | - | 50 mL | - | - |

| 1 M Potassium Hydrogen Sulfate (KHSO₄) | - | ~40-50 mL | - | - |

| Ethyl Acetate (EtOAc) | - | 250 mL | - | - |

| n-Hexane | - | 100 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | - |

Synthesis Procedure

-

Dissolution: In a 250 mL round-bottom flask, dissolve (S)-2-amino-2-(naphthalen-1-yl)acetic acid (5.00 g, 23.23 mmol) and sodium hydroxide (1.02 g, 25.55 mmol) in 50 mL of deionized water. Stir until a clear solution is obtained.

-

Addition of Co-solvent: Add 50 mL of 1,4-dioxane to the aqueous solution.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (5.58 g, 25.55 mmol) portion-wise over 15 minutes. The mixture may become cloudy.

-

Reaction: Seal the flask and stir vigorously at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting amino acid.[7]

-

Initial Workup: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with n-hexane (2 x 50 mL) to remove unreacted (Boc)₂O and other non-polar byproducts. Discard the organic layers.[6]

-

Acidification: Cool the aqueous layer in an ice bath. Slowly add cold 1 M KHSO₄ solution with stirring until the pH of the solution is ~2-3 (check with pH paper). A white precipitate or oil may form.[6]

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 80 mL).

-

Drying and Isolation: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product is often a thick, colorless to pale yellow oil or a waxy solid.[8]

High-Purity Purification Strategies

The crude product from the initial isolation is rarely pure enough for demanding applications. The choice of purification method depends on the physical properties of the crude material and the desired final purity.[9]

Purification Decision Workflow

Caption: Decision tree for selecting the appropriate purification method.

Protocol 1: Purification by Recrystallization

If the crude product is a solid, recrystallization is the most efficient method for achieving high purity.

-

Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, diethyl ether).

-

Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., n-hexane, petroleum ether) until the solution becomes turbid.[7]

-

Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, and finally in a refrigerator or ice bath.

-

Collect the resulting crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.

Protocol 2: Purification by Induced Crystallization & Slurrying

Many Boc-protected amino acids initially present as stubborn oils due to residual solvents or minor impurities.[10] This patented method is highly effective for such cases.[11][12]

-

Place the crude oil in a flask under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove any residual solvents.[13]

-

If available, add a single seed crystal of pure product to the oil.

-

Add a weak polar or non-polar solvent (e.g., n-hexane) in a volume approximately 10 times the weight of the oil.[12]

-

Stir or agitate the mixture (slurry) at room temperature for several hours (2-24 h). The oil should gradually transform into a white, crystalline solid.

-

Collect the solid by vacuum filtration, wash with cold n-hexane, and dry under vacuum.

Protocol 3: Purification by Flash Column Chromatography

When crystallization is not feasible, flash chromatography is the method of choice.[9]

-

Sample Preparation: Adsorb the crude oil onto a small amount of silica gel by dissolving it in a minimal amount of solvent (e.g., dichloromethane), adding silica, and evaporating the solvent.

-

Column Packing: Prepare a silica gel column packed with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

-

Elution: Load the adsorbed sample onto the column. Elute with a gradient of increasing polarity (e.g., from 10% to 50% Ethyl Acetate in Hexane). The exact gradient will depend on the polarity of the product and impurities.

-

Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Characterization and Quality Control

Final validation of the product's identity and purity is crucial.

| Technique | Purpose | Expected Result for N-Boc-(S)-1-Naphthyl Glycine |

| HPLC | Purity Assessment | A single major peak with purity >98%. |

| ¹H NMR | Structural Verification | (Predicted, CDCl₃, 400 MHz): δ ~1.45 (s, 9H, Boc C(CH₃)₃), δ ~5.2-5.4 (d, 1H, NH), δ ~5.9-6.1 (d, 1H, α-CH), δ ~7.4-8.2 (m, 7H, Naphthyl-H), δ ~9-11 (br s, 1H, COOH). Note: Rotamers may cause peak broadening or duplication.[7] |

| ¹³C NMR | Structural Verification | (Predicted, CDCl₃, 100 MHz): δ ~28.3 (Boc C(CH₃)₃), δ ~55-58 (α-C), δ ~80.5 (Boc C(CH₃)₃), δ ~124-135 (Naphthyl-C), δ ~155.5 (Boc C=O), δ ~173-175 (COOH C=O). |

| MS (ESI-) | Molecular Weight | Calculated for C₁₇H₁₉NO₄: 301.13. Found: m/z 300.1 [M-H]⁻. |

Conclusion

The synthesis and purification of N-Boc-(S)-1-Naphthyl glycine is a straightforward yet nuanced process that relies on the careful application of fundamental organic chemistry principles. Success hinges on a well-executed Boc protection reaction, a meticulous acid-base workup to remove bulk impurities, and the selection of an appropriate final purification strategy. While flash chromatography provides a universal solution, the pursuit of crystallization, either directly or through induction from an oil, offers a more scalable and often more effective route to obtaining material of the highest purity required for advanced pharmaceutical research and development.

References

- BenchChem. (n.d.). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. BenchChem Technical Notes.

-

Eureka | Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]

-

Brice, L. J. (2013). Dual protection of amino functions involving Boc. Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

-

National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2022). How can I crystallize the product that is dissolved in Boc?. Retrieved from [Link]

-

A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Retrieved from [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel dipeptides and their antimicrobial screening. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

-

ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

- Google Patents. (n.d.). US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids.

- BenchChem. (n.d.). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. BenchChem Technical Notes.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging N-Boc-N-methyl Glycine Methyl Ester in Peptide Synthesis Research. Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of BOC-L-Alanine Benzyl Ester. BenchChem Technical Notes.

-

Eureka | Patsnap. (n.d.). Preparation method of Boc-glycine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Boc-(S)-naphthyl glycine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C17H19NO4 | CID 13006201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid (CAS Number: 146621-93-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Characterization

A thorough understanding of the physicochemical properties of N-Boc-(S)-naphthyl glycine is fundamental for its handling, formulation, and application in synthetic protocols.

Core Properties

| Property | Value | Source |

| CAS Number | 146621-93-4 | [1] |

| Molecular Formula | C₁₇H₁₉NO₄ | [1] |

| Molecular Weight | 301.34 g/mol | [1] |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid | [1] |

| Synonyms | This compound, (S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid | [1] |

Predicted Physicochemical Data

The following table summarizes key physicochemical parameters predicted through computational models, providing valuable insights for experimental design.

| Property | Predicted Value | Computational Tool |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Boiling Point | 495.5 ± 38.0 °C | ChemSpider |

| Density | 1.2±0.1 g/cm³ | ChemSpider |

Synthesis Protocol

While a specific protocol for the synthesis of this compound is not explicitly detailed in the available literature, a reliable synthetic route can be adapted from the well-established methods for the preparation of similar N-protected α-aryl glycines. The following multi-step synthesis is a plausible and efficient approach, commencing from 1-naphthaldehyde.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Wittig Reaction to form Ethyl (E)-3-(naphthalen-1-yl)acrylate

-

To a solution of 1-naphthaldehyde in dry benzene, add carbethoxymethyltriphenylphosphorane.

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated ester.

Step 2: Sharpless Asymmetric Aminohydroxylation

-

In a mixture of tert-butanol and water, dissolve the ethyl (E)-3-(naphthalen-1-yl)acrylate.

-

Add the chiral ligand (DHQD)₂PHAL, potassium osmate(VI) dihydrate, and potassium carbonate.

-

To this mixture, add chloramine-T trihydrate as the nitrogen source.

-

Stir the reaction vigorously at room temperature until completion.

-

Quench the reaction with sodium sulfite and extract the product with ethyl acetate.

-

Purify the resulting amino alcohol by flash chromatography.

Step 3: Saponification

-

Dissolve the amino alcohol from the previous step in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature.

-

Upon completion, acidify the reaction mixture and extract the carboxylic acid.

Step 4: Oxidative Cleavage

-

Dissolve the diol in a solvent mixture of carbon tetrachloride, acetonitrile, and water.

-

Add sodium periodate and a catalytic amount of ruthenium(III) chloride hydrate.

-

Stir the reaction at room temperature.

-

After the reaction is complete, quench with an appropriate reagent and extract the desired N-tosyl-naphthylglycine.

Step 5: Detosylation

-

The tosyl protecting group can be removed under strong acidic conditions, for example, by heating with HBr in acetic acid.

-

Careful control of the reaction conditions is necessary to avoid racemization.

Step 6: Boc Protection [2]

-

Dissolve the (S)-2-amino-2-(naphthalen-1-yl)acetic acid in a mixture of dioxane and water.

-

Add sodium hydroxide to basify the solution.

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Acidify the reaction mixture and extract the N-Boc protected amino acid.

-

Purify by crystallization or column chromatography.

Spectroscopic Characterization

Due to the absence of experimentally recorded spectra in the public domain, this section provides predicted spectroscopic data based on the known chemical shifts and absorption frequencies of the constituent functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the naphthalene ring protons, the α-proton, the Boc group, and the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Naphthalene-H | 7.2 - 8.2 | m | The seven protons of the naphthalene ring will appear as a complex multiplet in the aromatic region.[3] |

| α-H | 5.5 - 5.8 | d | The proton on the α-carbon, coupled to the NH proton. |

| NH | 5.0 - 5.4 | d | The amide proton, coupled to the α-proton. Broadening may be observed. |

| COOH | 10.0 - 12.0 | br s | The carboxylic acid proton, which is typically broad and may exchange with D₂O. |

| Boc-CH₃ | 1.4 - 1.6 | s | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons of the naphthalene ring, the α-carbon, and the carbons of the Boc protecting group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 175 |

| C=O (Boc) | 155 - 157 |

| Naphthalene-C | 120 - 135 |

| α-C | 55 - 60 |

| C(CH₃)₃ (Boc) | 79 - 81 |

| C(CH₃)₃ (Boc) | 28 - 29 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational frequencies of the N-H, C=O, and aromatic C-H bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H (Amide) | 3200 - 3400 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2980 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Boc) | 1680 - 1700 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (Predicted)

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be detected as its protonated molecule [M+H]⁺ in positive ion mode or deprotonated molecule [M-H]⁻ in negative ion mode.

| Ion | Predicted m/z |

| [M+H]⁺ | 302.1387 |

| [M+Na]⁺ | 324.1206 |

| [M-H]⁻ | 300.1241 |

A characteristic fragmentation pattern in MS/MS would involve the loss of the Boc group (100 Da) or the tert-butyl group (57 Da).[4]

Analytical Methodologies

The purity and enantiomeric excess of this compound are critical quality attributes. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Chiral HPLC Workflow

Caption: General workflow for chiral HPLC analysis.

Detailed Chiral HPLC Protocol (General Method)

This protocol is a general guideline and should be optimized for the specific instrument and column used.[5][6]

-

Instrumentation: HPLC system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, such as one derived from cellulose or amylose, is often effective for the separation of N-Boc protected amino acids.[7]

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The ratio should be optimized to achieve baseline separation (e.g., starting with 90:10 n-hexane:isopropanol).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25 °C.

-

Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 220 nm or 280 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter before injection.

-

Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Biological Activity and Applications

Currently, there is no specific biological activity reported for this compound itself. The presence of the Boc protecting group suggests that this compound is primarily used as a chiral building block in the synthesis of more complex molecules with potential biological activities.

The deprotected form, (S)-2-amino-2-(naphthalen-1-yl)acetic acid, and its derivatives are of interest in medicinal chemistry. Arylglycines, in general, are components of various biologically active compounds, including some antibiotics. The naphthalene moiety can participate in π-π stacking interactions with biological targets, making it a valuable scaffold for the design of enzyme inhibitors or receptor ligands. Research on the unprotected form has suggested potential antimicrobial and anticancer effects.[5]

Therefore, this compound serves as a crucial intermediate, enabling the stereospecific incorporation of the (S)-naphthylglycine moiety into peptides or small molecule drug candidates. The Boc group can be readily removed under acidic conditions, unmasking the amine for further synthetic transformations.[8]

Conclusion

This compound (CAS 146621-93-4) is a synthetically important chiral building block. While direct experimental characterization data is sparse, this guide provides a comprehensive technical overview based on established chemical principles and data from analogous compounds. The proposed synthetic route and analytical methods offer a solid foundation for researchers working with this compound. The true value of this compound lies in its potential to be incorporated into novel molecules with tailored biological activities, making it a compound of significant interest for the drug discovery and development community.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

University of Oregon. (n.d.). Chemical Shifts. Retrieved from [Link]

- Gross, J. H. (2004). Mass Spectrometry: A Textbook. Springer.

- Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-Field FT NMR Application of Mosher's Method. The Absolute Configurations of Marine Terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096.

- Saikia, P., & Barua, N. C. (2003). A short and enantioselective synthesis of (S)-N-tosyl-1-naphthylglycine. Indian Journal of Chemistry - Section B, 42(9), 2333-2335.

- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(12), 3249.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Zeegers-Huyskens, T., & Sobczyk, L. (2000). Infrared spectra of N-tert-butoxycarbonyl-amino acids at different temperatures. Journal of Molecular Structure, 552(1-3), 177-185.

- Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.

- Wang, P., Wu, Y., & Wang, Y. (2014). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Organic letters, 16(16), 4186–4189.

- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].

-

Scribd. (n.d.). NMR Chemical Shifts 2. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

- Raw, S. A., & Taylor, R. J. (2013). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Mini-reviews in organic chemistry, 10(3), 275-283.

- Murar, C. E., Harmand, T. J., Takano, H., & Bode, J. W. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176.

- Chen, K., & Arnold, F. H. (2020). Synthesis of N-Boc-protected α-arylglycines.

- Google Patents. (n.d.). US10183909B2 - Process for preparation of N-Boc biphenyl alaninol.

-

NIST. (n.d.). Acetic acid. Retrieved from [Link]

-

Defense Technical Information Center. (1993). High Resolution Liquid Chromatographic Mass Spectrometric Identification of Peptides Using Electrospray Ionization. Retrieved from [Link]

- Garrett, T. J., & M-R, C. (2010). Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. Journal of proteome research, 9(5), 2377–2387.

-

PubChem. (n.d.). 2-Amino-2-(naphthalen-1-yl)acetic acid. Retrieved from [Link]

- Albericio, F., & Carpino, L. A. (1997). Dual protection of amino functions involving Boc. Chemical Society Reviews, 26(6), 435-442.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

- 1. This compound | C17H19NO4 | CID 13006201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

The Discovery and Application of N-Boc Protected Naphthyl Glycine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids

In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced therapeutic properties is relentless. While the 20 proteinogenic amino acids form the fundamental alphabet of life, it is the vast and structurally diverse world of non-proteinogenic amino acids (npAAs) that offers a richer vocabulary for the medicinal chemist. These unique building blocks, when incorporated into peptides or used as standalone scaffolds, can bestow critical advantages such as increased proteolytic stability, improved bioavailability, and constrained conformations leading to higher receptor affinity and selectivity.

Among the plethora of npAAs, aryl glycines, and specifically naphthyl glycine derivatives, represent a class of significant interest. The naphthyl moiety—a bulky, lipophilic, and rigid bicyclic aromatic system—serves as a powerful tool to probe and modulate interactions within biological systems. Its incorporation can enhance π-π stacking interactions with protein targets, increase membrane permeability, and alter the overall pharmacokinetic profile of a lead compound.

To harness the potential of naphthyl glycine in complex multi-step syntheses, particularly in peptide and peptidomimetic chemistry, robust and orthogonal protection of its amino group is paramount. The tert-butoxycarbonyl (Boc) group has long been a cornerstone of amino acid protection strategy. Its stability under a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), makes it an ideal protecting group. This guide provides a comprehensive technical overview of the synthesis, resolution, characterization, and application of N-Boc protected naphthyl glycine derivatives, offering field-proven insights for their effective utilization in research and development.

I. Synthetic Strategies: From Racemate to Enantiopure Building Block

The synthesis of N-Boc protected naphthyl glycine can be approached through several strategic pathways, each with its own merits and challenges. The initial choice often depends on whether a racemic mixture is sufficient for early-stage discovery or if an enantiomerically pure compound is required from the outset.

Racemic Synthesis: The Strecker and Boc-Protection Pathway

A common and versatile method for preparing α-amino acids is the Strecker synthesis, which can be readily adapted for naphthyl glycine. This multicomponent reaction provides the racemic amino acid, which is then protected with the Boc group.

The overall workflow begins with the reaction of a naphthaldehyde (1- or 2-naphthaldehyde) with ammonia and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the racemic naphthyl glycine. The final step is the protection of the amino group using di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Protocol: Synthesis of N-Boc-(DL)-1-Naphthylglycine (Adapted from Phenylglycine Synthesis)

This protocol is a general procedure adapted for the synthesis of the title compound, based on established methods for analogous aryl glycines.[1]

Step 1: Synthesis of (DL)-1-Naphthylglycine (via Strecker Synthesis)

-

To a solution of 1-naphthaldehyde (1 equivalent) in methanol, add ammonium chloride (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

-

Stir the mixture at room temperature for 12-24 hours.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Add concentrated HCl and reflux the mixture for 4-6 hours to hydrolyze the intermediate aminonitrile.

-

Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

-

Filter the crude (DL)-1-naphthylglycine, wash with cold water, and dry.

Step 2: N-Boc Protection

-

Dissolve (DL)-1-naphthylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the mixture to remove dioxane and wash the aqueous residue with a non-polar solvent (e.g., hexane) to remove excess (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(DL)-1-naphthylglycine.

| Reagent | Molar Eq. (Step 2) | Purpose |

| (DL)-1-Naphthylglycine | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate | 1.1 | Boc-protecting agent |

| Sodium Hydroxide | ~2.0 | Base to deprotonate amine |

| Dioxane / Water | - | Solvent System |

| Hydrochloric Acid | As needed | Acidification for workup |

| Ethyl Acetate | - | Extraction Solvent |

Table 1: Key Reagents for N-Boc Protection.

Asymmetric Synthesis and Chiral Resolution

For most pharmaceutical applications, a single enantiomer is required. This can be achieved either by direct asymmetric synthesis or by resolving the racemic mixture.

Asymmetric Synthesis: The Sharpless Aminohydroxylation Approach

A powerful method to introduce a chiral amine and hydroxyl group across a double bond is the Sharpless Asymmetric Aminohydroxylation. While originally reported for an N-tosyl derivative, the principle is directly applicable for establishing the key stereocenter of naphthylglycine.[2]

The synthesis starts with a Wittig reaction of 1-naphthaldehyde to form an α,β-unsaturated ester. This olefin is then subjected to asymmetric aminohydroxylation using a chiral ligand (e.g., (DHQD)₂PHAL) and a nitrogen source (e.g., chloramine-T). This step creates a chiral amino alcohol with high enantioselectivity. The resulting intermediate can then be chemically elaborated—via oxidation of the alcohol moieties—to the desired N-protected amino acid. A final protecting group swap from tosyl to Boc would yield the target compound.

Chiral Resolution of Racemates by HPLC

A more common and often more practical approach in a research setting is the separation of the racemic N-Boc protected naphthyl glycine using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based) are particularly effective for resolving N-protected amino acids.[3]

Proposed Protocol: Chiral HPLC Separation

This protocol is a starting point for method development, based on successful separations of similar N-Boc-aryl-glycines.

| Parameter | Recommended Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® IA/IC, 5 µm) | Proven broad selectivity for N-protected amino acids. |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v) | Normal phase mode often provides superior resolution for these compounds. TFA is added to suppress ionization of the carboxyl group and improve peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm or 280 nm | The naphthyl group provides strong UV absorbance for sensitive detection. |

Table 2: Proposed HPLC Parameters for Chiral Resolution.

II. Characterization and Physicochemical Properties

Once synthesized and purified, rigorous characterization is essential to confirm the structure and purity of the N-Boc protected naphthyl glycine derivatives.

| Property / Technique | Expected Data for N-Boc-(S)-1-Naphthylglycine |

| Molecular Formula | C₁₇H₁₉NO₄[4] |

| Molecular Weight | 301.34 g/mol [4] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | Predicted shifts (δ, ppm): ~8.1-7.4 (m, 7H, Naphthyl-H), ~5.9 (d, 1H, α-CH), ~5.2 (d, 1H, NH), ~1.45 (s, 9H, Boc-CH₃). The exact chemical shifts and coupling constants will confirm the structure. |

| ¹³C NMR (CDCl₃) | Predicted shifts (δ, ppm): ~174 (C=O, acid), ~155 (C=O, Boc), ~134-124 (Naphthyl-C), ~80 (quaternary C, Boc), ~58 (α-C), ~28 (Boc-CH₃). |

| Mass Spec (ESI-) | m/z: 300.1 [M-H]⁻ |

| Optical Rotation | [α]D = -147.7° (c 1, MeOH) for the (R)-enantiomer (N-Boc-D-1-naphthylglycine).[2] The (S)-enantiomer would be expected to have a value of approximately +147.7°. |

Table 3: Summary of Expected Characterization Data.

III. Applications in Drug Discovery and Peptidomimetics

The true value of N-Boc protected naphthyl glycine derivatives lies in their application as sophisticated building blocks for creating complex, biologically active molecules. Their unique steric and electronic properties make them ideal for incorporation into peptidomimetics.

Peptidomimetics: Overcoming the Limitations of Peptides

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as resistance to enzymatic degradation and enhanced cell permeability.[3] The incorporation of bulky, unnatural amino acids like naphthylglycine is a key strategy in this field. The naphthyl group can serve as a rigid scaffold, forcing the peptide backbone into a specific conformation required for receptor binding, while also providing lipophilicity that can aid in crossing cell membranes.

Case Study: Hepatitis C Virus (HCV) Protease Inhibitors

A prominent example of the application of naphthylglycine-like structures is in the development of direct-acting antiviral agents against the Hepatitis C virus (HCV). First-generation HCV NS3/4A protease inhibitors, such as Telaprevir, are complex peptidomimetics that bind to the active site of the viral protease, blocking its function and halting viral replication.[5][6][7]

While Telaprevir itself does not contain a direct naphthylglycine unit, its P1-P3 macrocyclic structure and the inclusion of other bulky, non-natural amino acids highlight the design principles where N-Boc-naphthylglycine would be a highly relevant building block. The synthesis of these complex inhibitors relies on the sequential coupling of protected amino acid and peptidomimetic fragments. N-Boc-naphthylglycine can be used to introduce a large, hydrophobic side chain at a specific position to optimize interactions with hydrophobic pockets in a target enzyme's active site.

IV. Conclusion and Future Outlook

N-Boc protected naphthyl glycine derivatives are more than mere chemical curiosities; they are enabling tools for the modern medicinal chemist. This guide has outlined the primary pathways for their synthesis, from straightforward racemic preparations to more sophisticated asymmetric strategies and resolution techniques. The strategic incorporation of the naphthyl group can impart crucial properties to peptide-based therapeutics, enhancing their stability and potency. As our understanding of protein-protein interactions and enzyme active sites becomes more nuanced, the demand for well-defined, sterically demanding building blocks like N-Boc-naphthylglycine will undoubtedly grow. Their continued use in the design of next-generation peptidomimetics for a range of therapeutic areas, from viral diseases to oncology, ensures their place as valuable reagents in the drug discovery arsenal.

References

-

PubChem. N-Boc-(S)-naphthyl glycine. National Center for Biotechnology Information. Available from: [Link]

- Saikia, P., & Boruah, R. C. (2002). A short and enantioselective synthesis of (S)-N-tosyl-1-naphthylglycine. Indian Journal of Chemistry - Section B, 41B(1), 183-185.

-

Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J., Turner, N. J., Orru, R. V., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918-7920. Available from: [Link]

-

ResearchGate. New and Efficient Synthesis of HCV NS3/4 A Protease Inhibitor Telaprevir. Available from: [Link]

- Pirkle, W. H., & Pochapsky, T. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-204.

-

Macmillan Group, Princeton University. Supplementary Information. Available from: [Link]

-

Sci-Hub. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Available from: [Link]

-

ResearchGate. Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives. Available from: [Link]

- Al-Majid, A. M., & El-Azzouny, A. A. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3985.

- Adessi, C., & Soto, C. (2002). Peptidomimetics, a synthetic tool of drug discovery. Current medicinal chemistry, 9(9), 963-978.

-

Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - Supplementary Information. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Protease Inhibitors (HCV). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link]

- Lattrell, R., et al. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 64(13), 4669-4675.

-

ResearchGate. (2021). MK-5172, a Selective Inhibitor of Hepatitis C Virus NS3/4a Protease with Broad Activity across Genotypes and Resistant Variants. Available from: [Link]

- Deore, V., & Datusalia, A. K. (2019). A review on HCV inhibitors: Significance of non-structural polyproteins. Bioorganic & medicinal chemistry, 27(18), 115017.

Sources

- 1. A review on HCV inhibitors: Significance of non-structural polyproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Senior Application Scientist’s Guide to Naphthyl-Substituted Amino Acids in Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Canonical Twenty

In the landscape of peptide engineering and medicinal chemistry, the twenty canonical amino acids provide a foundational alphabet. However, to write truly novel molecular sentences—to design peptides with enhanced stability, unique conformational properties, or built-in analytical handles—we must look to an expanded vocabulary. Among the most versatile and impactful of these "unusual" amino acids are the naphthyl-substituted alanines (Nal).

This guide serves as a technical deep-dive into the synthesis of these powerful building blocks. We will move beyond simple procedural lists to explore the underlying chemical logic, the rationale for choosing one synthetic route over another, and the practical insights gained from decades of application in the field. As scientists, our goal is not just to create molecules, but to understand them. This document is structured to build that understanding from the ground up, providing the knowledge necessary to confidently synthesize, manipulate, and apply naphthyl-substituted amino acids in your own research and development endeavors.

The Naphthylalanine Isomers: A Tale of Two Structures

Naphthylalanine (Nal) is a non-natural amino acid distinguished by the presence of a naphthalene ring system in its side chain.[1] This bulky, hydrophobic, and fluorescent moiety is attached to the β-carbon of the alanine backbone.[1][2] Two primary isomers exist, and their structural differences are the key to their distinct applications:

-

1-Naphthylalanine (1-Nal): The naphthyl group is attached at its 1-position. This isomer exhibits significant steric hindrance, which can be leveraged to enforce specific peptide conformations.[1]

-

2-Naphthylalanine (2-Nal): Attachment is at the 2-position of the naphthyl group. Compared to 1-Nal, 2-Nal is less sterically demanding and is often used as a fluorescent probe or a replacement for tryptophan.[1][3][4]

The extended π-conjugation of the naphthalene ring in both isomers confers intrinsic fluorescence, a property not found in most canonical amino acids save for tryptophan.[1][2] This makes Nal an invaluable tool for fluorescence-based applications, such as FRET studies and receptor-ligand interaction analysis.[1] Furthermore, the significant hydrophobicity imparted by the naphthyl group can enhance the pharmacokinetic properties of peptide drugs, improving membrane permeability and stability.[1][5]

| Property | 1-Naphthylalanine (1-Nal) | 2-Naphthylalanine (2-Nal) | Reference |

| CAS Number | 55516-54-6 | 58438-03-2 | [1] |

| Key Feature | High steric hindrance | Strong intrinsic fluorescence | [1] |

| Primary Use | Conformational constraint in peptides | Fluorescent probe, Tryptophan mimic | [3][4][6] |

| Geometry | Adopts edge-to-face geometry similar to Tryptophan | More similar to a substituted Phenylalanine | [4] |

| Solubility | Limited water solubility; soluble in organic solvents (DMSO, etc.) | Limited water solubility; soluble in organic solvents (DMSO, etc.) | [1] |

Foundational Synthetic Strategies: The Racemic Gateway

Many synthetic journeys begin with the creation of a racemic mixture—a 50:50 mix of both enantiomers. These methods are often robust, high-yielding, and serve as an excellent entry point for producing the basic naphthylalanine scaffold, which can then be resolved into its pure chiral forms.

The Strecker Synthesis

Discovered by Adolph Strecker, this series of reactions builds an amino acid from an aldehyde, ammonia, and cyanide.[7] It is a classic, reliable method for producing a wide range of racemic α-amino acids, including naphthylalanine.[8] The process involves two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the carboxylic acid.[7][9]

Mechanism Overview:

-

Imine Formation: The starting naphthaldehyde reacts with ammonia to form an imine.

-

Cyanide Attack: A cyanide ion (from a source like KCN) performs a nucleophilic attack on the imine carbon, yielding an α-aminonitrile.[7][10]

-

Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to produce the final amino acid.[7][9]

Caption: Workflow of the Strecker Synthesis for Naphthylalanine.

Protocol: General Strecker Synthesis of (DL)-2-Naphthylalanine

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-naphthaldehyde (1.0 eq) in methanol. Add ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq) dissolved in a minimal amount of water.

-

Aminonitrile Formation: Stir the reaction mixture at room temperature for 24-48 hours. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Once the reaction is complete, carefully add concentrated hydrochloric acid. Reflux the mixture for 4-6 hours to hydrolyze the nitrile. Causality Note: The strong acidic condition is necessary to protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water, driving the hydrolysis to completion.[9]

-

Workup and Isolation: Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude amino acid. The product can be purified by recrystallization.

The Ugi Multicomponent Reaction

The Ugi reaction is a powerful one-pot, four-component reaction (Ugi-4CR) that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-amino acid derivative.[11][12] Its high atom economy and convergence make it an exceptionally efficient route for generating libraries of complex molecules, including peptidomimetics containing naphthylalanine.[13]

Mechanism Overview: The Ugi reaction proceeds through a complex series of equilibria, but the generally accepted pathway involves the initial formation of an imine from the aldehyde and amine. This is followed by the α-addition of the isocyanide and the carboxylic acid to form a nitrilium ion intermediate, which then undergoes an intramolecular O- to N-acyl transfer (the Mumm rearrangement) to yield the final stable bis-amide product.[14]

Caption: The convergence of four components in the Ugi Reaction.

The Pursuit of Purity: Asymmetric Synthesis

For applications in drug development and biological systems, chiral purity is non-negotiable. Racemic mixtures must be separated, or ideally, the synthesis must be guided to produce only the desired L- or D-enantiomer.

Chiral Resolution: Separating the Mirror Images

Kinetic resolution is a common technique where one enantiomer in a racemic mixture reacts faster than the other, allowing for their separation.[15] This is often achieved using enzymes, which provide exquisite stereoselectivity.

-

Enzymatic Kinetic Resolution: This method leverages enzymes like lipases or proteases that selectively acylate or hydrolyze one enantiomer of a racemic amino acid derivative. For example, a racemic N-acetyl-naphthylalanine mixture can be treated with an aminoacylase enzyme. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the D-enantiomer acetylated. The resulting free L-amino acid and the N-acetyl-D-amino acid have different physical properties (e.g., solubility), allowing for their separation. The key limitation is that the maximum theoretical yield for the desired enantiomer is 50%.[15][16]

-

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield barrier of standard kinetic resolution, DKR integrates a racemization step.[15] As the enzyme selectively consumes one enantiomer, a catalyst (chemical or another enzyme) continuously converts the remaining, unwanted enantiomer back into the racemic mixture. This allows for a theoretical yield of up to 100% of the desired pure enantiomer.[17]

Biocatalysis: Nature's Approach to Asymmetry

Biocatalytic methods offer an environmentally friendly and highly selective alternative to traditional organic synthesis.[16][18] Enzymes operate under mild conditions and can produce optically pure amino acids directly, often without the need for protecting groups.[16]

-

Transaminase-Mediated Synthesis: Transaminases are powerful enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a keto acid. To synthesize naphthylalanine, the corresponding α-keto acid precursor can be subjected to a transaminase enzyme, which will install the amine group with high stereoselectivity, yielding the desired L- or D-amino acid.[17] This approach is a form of asymmetric synthesis with a theoretical yield of 100%.[16]

Caption: Major pathways to achieving enantiopure Naphthylalanine.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Once enantiopure, protected naphthylalanine is obtained, it can be incorporated into peptide chains using standard Solid-Phase Peptide Synthesis (SPPS). The most common protecting groups are Fmoc (for the N-terminus) and Boc (for the N-terminus, less common now but still used for orthogonal protection schemes).[1]

Protocol: Standard Fmoc-SPPS Coupling Cycle

-

Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) pre-loaded with the first amino acid.

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the N-terminal Fmoc group, liberating a free amine. Self-Validating System: The cleavage of the Fmoc group can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleavage byproducts.

-

Coupling: Add the Fmoc-Nal-OH (e.g., Fmoc-L-1-Nal-OH) (3-5 eq) along with an activating agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Agitate the mixture for 1-2 hours. Causality Note: The activating agent converts the carboxylic acid of the incoming amino acid into an active ester, which is highly reactive towards the free amine on the resin, forming the peptide bond.

-

Washing: Wash the resin again with DMF and other solvents (e.g., DCM, Methanol) to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

-

Final Cleavage & Deprotection: Once the synthesis is complete, treat the resin with a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove all side-chain protecting groups.

Field Insight: Due to the bulky nature of the naphthyl group, coupling reactions involving Fmoc-Nal-OH can sometimes be sluggish.[1] To ensure complete reaction, it is advisable to use a stronger activating agent like HATU, extend the coupling time, or perform a "double coupling" where the coupling step is repeated before moving to the next deprotection.

Applications and Field-Proven Insights

The synthesis of naphthylalanine is not an academic exercise; it is driven by its profound utility in creating advanced biomolecules.

-

Fluorescent Probes: The intrinsic fluorescence of Nal, particularly 2-Nal, allows it to serve as a built-in reporter.[19] It has a unique fluorescence profile with a longer excited-state lifetime compared to tryptophan, enabling clear distinction between the two fluorophores in a single peptide.[5][19] This is invaluable for studying peptide-membrane interactions, protein folding, and receptor binding without the need for bulky external dyes.[19]

-

Enhanced Pharmacokinetics: The hydrophobicity of Nal can increase a peptide's stability against enzymatic degradation and improve its ability to cross cell membranes.[1] Several studies have shown that replacing a natural aromatic residue with Nal can lead to analogues with higher affinity and selectivity for their target receptors, potentially due to deeper penetration into the lipid bilayer of cell membranes.[5][19]

-